molecular formula C12H16ClNO2 B1419164 Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate CAS No. 1157807-51-6

Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate

Cat. No. B1419164
M. Wt: 241.71 g/mol
InChI Key: VVNMUGRBNPENJS-UHFFFAOYSA-N
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Description

“Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate” is a chemical compound with the molecular formula C12H16ClNO2 . It has a molecular weight of 241.72 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16ClNO2/c1-12(2,11(15)16-3)14-8-9-4-6-10(13)7-5-9/h4-7,14H,8H2,1-3H3 . This code provides a specific string of characters representing the compound’s molecular structure.

Scientific Research Applications

Photopolymerization Applications

Toward Nitroxide-Mediated Photopolymerization : The compound has been studied for its role in photopolymerization, particularly in the context of nitroxide-mediated photopolymerization (NMP2). A specific derivative of the compound, when used as a photoiniferter, demonstrated a linear growth of poly(n-butyl acrylate) chains, hinting at its potential applications in controlled polymer synthesis and material engineering (Guillaneuf et al., 2010).

Chiral Separation and Synthesis

Synthesis and Chiral Separation of Fibratol : The compound's derivatives have been synthesized and a method for their chiral separation has been established, indicating its potential application in the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry (Kotheimer et al., 2018).

Drug Synthesis and Characterization

Optimized Synthesis of Methyl(+)-alpha-Amino(2-chlorophenyl)Acetate Hydrochloride : The compound has been synthesized and optimized for yield, indicating its potential as an intermediate in pharmaceutical synthesis (Wang Guo-hua, 2008).

Anticancer Applications

Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes : The compound and its derivatives have been studied for their anticancer properties, especially in the context of organotin(IV) complexes. These studies highlight the potential use of these compounds in the development of new anticancer drugs (Basu Baul et al., 2009).

Antimicrobial Applications

Synthesis and Antimicrobial Activity of Various Derivatives : Multiple studies have synthesized and tested the antimicrobial activity of various derivatives of the compound, pointing to its potential use in developing new antimicrobial agents (Guna et al., 2012; Bhuva et al., 2015; Murugavel et al., 2016; Guna et al., 2015).

Corrosion Inhibition

New Phosphonate Based Corrosion Inhibitors : The compound and its derivatives have been studied for their effectiveness as corrosion inhibitors, indicating potential applications in material science and industrial processes (Gupta et al., 2017).

Molecular Docking and Drug Design

Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents : The compound has been used in the synthesis and characterization of new quinazolines, with a focus on antimicrobial activity and molecular docking studies, highlighting its role in drug discovery and molecular biology (Desai et al., 2007).

Safety And Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

methyl 2-[(4-chlorophenyl)methylamino]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(2,11(15)16-3)14-8-9-4-6-10(13)7-5-9/h4-7,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNMUGRBNPENJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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